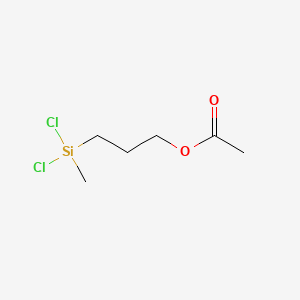
3-(Dichloro(methyl)silyl)propyl acetate
Übersicht
Beschreibung
3-(Dichloro(methyl)silyl)propyl acetate is a chemical compound with the CAS number 5290-24-4. It contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 aliphatic ester .
Molecular Structure Analysis
The molecular structure of 3-(Dichloro(methyl)silyl)propyl acetate includes 22 bonds in total. These comprise 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 aliphatic ester .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Dichloro(methyl)silyl)propyl acetate, such as its density, melting point, boiling point, structure, formula, and molecular weight, can be found in its Material Safety Data Sheet .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
One of the primary applications of compounds similar to 3-(Dichloro(methyl)silyl)propyl acetate is in chemical synthesis and catalysis. For example, the Lewis base activation of Lewis acids involving silyl ketene acetals demonstrates the utilization of silyl groups in promoting aldol addition reactions between aldehydes and silyl ketene acetals. These reactions are noted for their excellent enantioselectivity and demonstrate the utility of silyl groups in facilitating chemical transformations (Denmark, Wynn, & Beutner, 2002)[https://consensus.app/papers/lewis-base-activation-acids-addition-silyl-acetals-denmark/5ba06a41f97c52db8b47d616bb949abd/?utm_source=chatgpt].
Photocatalysis
In the realm of environmental science, the use of adsorbents like silica for titanium dioxide loading has shown to enhance the photocatalytic degradation of organic pollutants. This method leverages the adsorptive properties of silica to concentrate substrates on its surface, thereby accelerating the mineralization process of pollutants like propyzamide. The findings underscore the effectiveness of silica-supported TiO2 in reducing the concentration of toxic intermediates in water, highlighting its potential in environmental cleanup applications (Torimoto, Ito, Kuwabata, & Yoneyama, 1996)[https://consensus.app/papers/effects-adsorbents-used-supports-titanium-dioxide-torimoto/6a247f35f07b51e2ab48443490a2145c/?utm_source=chatgpt].
Polymer Chemistry
The synthesis and characterization of functionalized polysiloxanes illustrate another facet of application, where propylamine and other ligands are immobilized on polysiloxane backbones through hydrolytic condensation. These materials find utility in various domains, including as supports for catalysts or in the development of materials with specific chemical properties (Yang, El-Nahhal, & Maciel, 1996)[https://consensus.app/papers/synthesis-characterization-functionalized-yang/b208425f13e05179b2661d78a6276672/?utm_source=chatgpt].
Organic Synthesis
The development of methodologies for synthesizing highly substituted imidazoles showcases the versatility of silylated compounds in facilitating organic reactions. Silica-bonded propylpiperazine-N-sulfamic acid, derived from silylated precursors, acts as a recyclable catalyst for the synthesis of tetrasubstituted imidazoles. This application not only highlights the catalytic efficiency of silylated materials but also their sustainability aspect by being recyclable (Niknam, Deris, Majleci, & Naeimi, 2011)[https://consensus.app/papers/synthesis-1245tetrasubstituted-imidazoles-using-niknam/c718735759a651fab548d1fe6d42bbdb/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
3-[dichloro(methyl)silyl]propyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O2Si/c1-6(9)10-4-3-5-11(2,7)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWZDXMFPRCFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967369 | |
| Record name | 3-[Dichloro(methyl)silyl]propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dichloro(methyl)silyl)propyl acetate | |
CAS RN |
5290-24-4 | |
| Record name | 1-Propanol, 3-(dichloromethylsilyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5290-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-(dichloromethylsilyl)-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005290244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-(dichloromethylsilyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-[Dichloro(methyl)silyl]propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dichloromethylsilyl)propyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-2'-[(2,4-dimethylphenyl)amino]-3'-methyl-](/img/structure/B1585511.png)
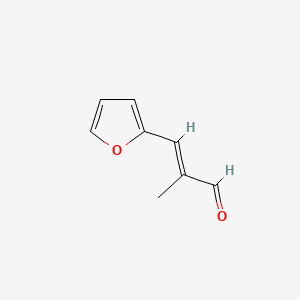

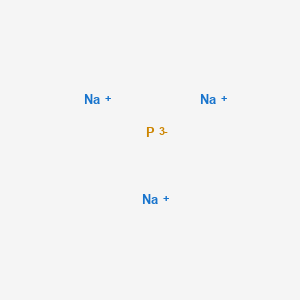

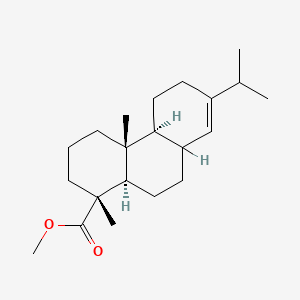
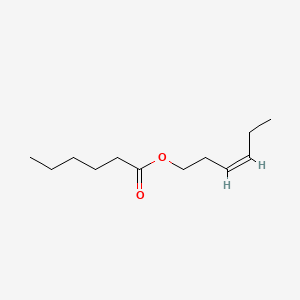


![2-[(Hydroxymethyl)amino]ethanol](/img/structure/B1585527.png)